LogP and TPSA Advantage Over Non-Hydroxymethyl Analog
The target compound exhibits a computed LogP of 1.1674, compared to 1.5–1.74 for 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (CAS 170844-49-2), which lacks the 2-hydroxymethyl group . The TPSA increases from 55.84 Ų (comparator) to 76.07 Ų (target), a gain of 20.23 Ų attributable solely to the hydroxymethyl oxygen . This shift crosses the TPSA threshold of 60 Ų often used to discriminate orally bioavailable compounds from those with poorer membrane permeability.
| Evidence Dimension | Computed LogP (XLogP3 / ALogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.1674; TPSA = 76.07 Ų |
| Comparator Or Baseline | 1-tert-Butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (CAS 170844-49-2): LogP = 1.5 (XLogP3) to 1.74 (ALogP); TPSA = 55.84 Ų |
| Quantified Difference | ΔLogP = –0.33 to –0.58; ΔTPSA = +20.23 Ų (~36% increase) |
| Conditions | Computed physicochemical properties from vendor databases (Leyan for target; AngeneChemical, Chemsrc, Molbase for comparator) |
Why This Matters
A lower LogP and higher TPSA translate to improved aqueous solubility and altered chromatographic retention, directly impacting assay compatibility, purification strategy, and bioavailability prediction in medicinal chemistry campaigns.
